molecular formula C24H26N4O3S B2882265 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-98-6

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2882265
CAS RN: 886915-98-6
M. Wt: 450.56
InChI Key: MLDIMGVQSPYLJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the 3,4-dihydroisoquinolin-2(1H)-yl moiety could potentially be synthesized using methods such as the Bischler-Napieralski reaction . The 3,4-dimethoxyphenyl moiety could be introduced through a Friedel-Crafts alkylation or a similar reaction. The thiazolo[3,2-b][1,2,4]triazol moiety and the ethyl group would likely be introduced in later steps. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the 3,4-dihydroisoquinolin-2(1H)-yl moiety could potentially undergo oxidation reactions to form isoquinoline derivatives . The thiazolo[3,2-b][1,2,4]triazol moiety could potentially participate in nucleophilic substitution reactions or other types of reactions depending on the conditions.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, highlighting their antimicrobial activities. This suggests that compounds with a triazol-6-ol moiety, such as the one , could potentially exhibit similar biological activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Potential Biological Activities

Compounds containing the dihydroisoquinolin and triazole moieties have been explored for their biological activities. Mukhtar et al. (2022) investigated new chalcones incorporating the isoquinoline moiety, assessing their antimicrobial properties and docking studies. This research indicates that compounds structurally related to the queried chemical could serve as potent antimicrobial agents or have other significant biological activities (Mukhtar, S., Saleh, F. M., Hassaneen, H., Hafez, T., Hassan, A. S., Morsy, N., & Teleb, M., 2022).

Applications in Material Science

Furthermore, the application of related compounds in material science, such as in the fabrication of dye-sensitized solar cells, indicates the potential of "5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" in renewable energy technologies. Lee et al. (2013) synthesized triazoloisoquinoline-based dyes, demonstrating their efficiency in improving the photocurrent of solar cells, suggesting that similar compounds might also find utility in photovoltaic applications (Lee, C., Lee, W.-H., Yang, C.-H., Yang, H.-H., & Chang, J.-Y., 2013).

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-4-20-25-24-28(26-20)23(29)22(32-24)21(16-9-10-18(30-2)19(13-16)31-3)27-12-11-15-7-5-6-8-17(15)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDIMGVQSPYLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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